8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol
Description
8-Methoxy-5H-pyrimido[5,4-b]indole-4-thiol is a heterocyclic compound featuring a fused pyrimidine-indole core. Key structural attributes include:
- Methoxy group at position 8, which enhances solubility and modulates electronic properties via electron-donating effects.
- Thiol (-SH) group at position 4, imparting nucleophilicity and enabling participation in redox reactions or disulfide bond formation.
- Molecular formula: C₁₁H₉N₃OS (exact mass requires confirmation from additional sources).
This compound’s reactivity and biological activity are influenced by the interplay of its substituents. The thiol group distinguishes it from analogs with halogens or amines at position 4, as seen in related pyrimidoindoles .
Properties
IUPAC Name |
8-methoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-15-6-2-3-8-7(4-6)9-10(14-8)11(16)13-5-12-9/h2-5,14H,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHNFEIOZFBUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC=NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-5H-pyrimido[5,4-b]indole-4-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring fused to an indole structure, with a methoxy group at the 8-position and a thiol group at the 4-position. This unique arrangement contributes to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for the development of new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has shown promising anticancer activity in various in vitro studies. It was observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve modulation of apoptotic proteins, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 19.6 | Upregulation of Bax, downregulation of Bcl-2 |
| HeLa | 25.0 | Induction of caspase-mediated apoptosis |
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory effects, particularly as an agonist for Toll-like receptor 4 (TLR4). It enhances the production of cytokines such as IL-6 and IP-10 in immune cells, suggesting potential applications in enhancing immune responses against infections or tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have indicated that substituents at various positions on the pyrimidine or indole rings can enhance or diminish activity. For instance, modifications at the C8 position with different aryl groups significantly affected TLR4 agonist potency .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- In a series of experiments conducted on MCF-7 cells, treatment with varying concentrations of this compound resulted in dose-dependent apoptosis. Flow cytometry analysis revealed that the compound caused significant cell cycle arrest at the S phase.
-
Antimicrobial Efficacy Testing
- In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections.
Comparison with Similar Compounds
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole
8-Methyl-N-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-amine
Sulfonamide Derivatives (e.g., Compound 8 in )
- Substituents : Sulfonamide at position 3, thioether linkage at position 2.
- Molecular formula : C₁₆H₁₃N₅O₅S₂; Molecular weight : 422.99 g/mol .
- Key differences :
- Sulfonamide groups enhance hydrogen-bonding capacity, improving target binding in biological systems.
- Thioether linkages (vs. thiol) reduce redox reactivity but improve metabolic stability.
Structural and Functional Analysis Table
| Compound Name | Position 4 Substituent | Position 8 Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 8-Methoxy-5H-pyrimido[5,4-b]indole-4-thiol | Thiol (-SH) | Methoxy (-OCH₃) | ~237 (estimated) | High nucleophilicity, redox-active, moderate solubility |
| 4-Chloro-8-methoxy analog | Chlorine (-Cl) | Methoxy (-OCH₃) | 247.69 | Lipophilic, low reactivity in substitutions |
| 4-Hydrazino-8-methyl analog | Hydrazino (-NH-NH₂) | Methyl (-CH₃) | 213.24 | Chelation potential, useful in heterocycle synthesis |
| 8-Methyl-N-prop-2-enyl-4-amine | Allylamine | Methyl (-CH₃) | 238.29 | Steric bulk, potential for covalent binding |
| Sulfonamide derivative (Compound 8) | Sulfonamide | N/A | 422.99 | Enhanced hydrogen bonding, stable thioether linkage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
